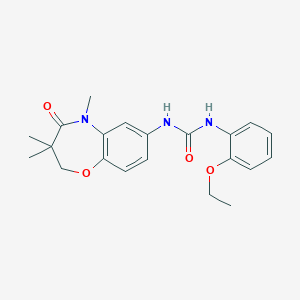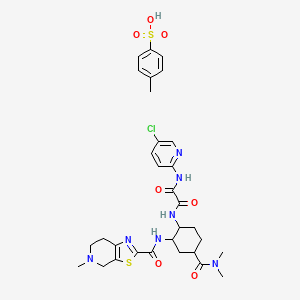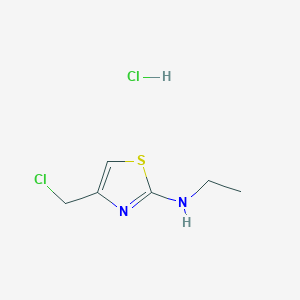![molecular formula C12H16ClNO2 B2866646 methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 254102-33-5](/img/structure/B2866646.png)
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is an organic compound often studied for its potential biological activity. Its structure includes a tetrahydroisoquinoline moiety, which is found in various alkaloids and pharmaceutical compounds. This compound is significant in medicinal chemistry due to its possible therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride generally involves the following steps:
Formation of tetrahydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an aldehyde with an amine in the presence of an acid catalyst.
Functionalization: : Introduction of the ester group usually involves esterification reactions, where the tetrahydroisoquinoline is reacted with methyl chloroacetate under basic or acidic conditions.
Final conversion: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial production methods often mirror these laboratory procedures but scale up the process, using reactors designed for large-scale chemical synthesis and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, forming different oxidized derivatives.
Reduction: : Reduction of the ester group can yield corresponding alcohol.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Common oxidants like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or reduction using lithium aluminum hydride.
Substitution: : Conditions for substitutions often involve acidic or basic catalysts, depending on the nature of the substituents.
Major Products
Oxidation products: : Hydroxylated or oxidized tetrahydroisoquinoline derivatives.
Reduction products: : Alcohols or reduced nitrogen-containing compounds.
Substitution products: : Derivatives with varied substituents on the isoquinoline ring.
Scientific Research Applications
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is valuable in:
Chemistry: : Used as a building block for more complex organic molecules in synthetic chemistry.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for therapeutic effects, possibly acting on central nervous system disorders or as a part of drug development for neurological conditions.
Industry: : Could be used in the production of specialty chemicals and intermediates in pharmaceutical manufacturing.
Mechanism of Action
The compound's mechanism involves interaction with biological targets like enzymes or receptors. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters or bind to receptors, influencing signaling pathways. This interaction can modulate cellular activities, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: : Structures similar to methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride.
Other esters of tetrahydroisoquinoline: : Compounds like methyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride.
Uniqueness
Structural uniqueness: : The specific ester linkage and the methyl group confer unique properties compared to other tetrahydroisoquinoline derivatives.
Functional diversity: : Its ability to undergo various chemical transformations makes it versatile for synthetic applications.
There you have it—a comprehensive overview of this intriguing compound. What piqued your interest about this compound in the first place?
Properties
IUPAC Name |
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBMTJLYWRBRG-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)


![N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)




![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)
![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)


![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)
